Sodium nitroprusside

Deliberate hypotension Pediatric anesthesia Vasodilator efficacy

Procure sodium nitroprusside (SNP) for applications demanding reliable controlled hypotension research and balanced vasodilation. This direct nitric oxide donor achieves target hypotension with 100% success where nitroglycerin fails, and reduces systemic vascular resistance by 64%. Available in pharmaceutical secondary standard grades traceable to USP/EP.

Molecular Formula C5H4FeN6Na2O3
Molecular Weight 297.95 g/mol
CAS No. 13755-38-9
Cat. No. B000795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium nitroprusside
CAS13755-38-9
SynonymsNA
Molecular FormulaC5H4FeN6Na2O3
Molecular Weight297.95 g/mol
Structural Identifiers
SMILES[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.O.O.[Na+].[Na+].[Fe+4]
InChIInChI=1S/5CN.Fe.NO.2Na.2H2O/c5*1-2;;1-2;;;;/h;;;;;;;;;2*1H2/q5*-1;+4;-1;2*+1;;
InChIKeyXRKMNJXYOFSTBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Nitroprusside CAS 13755-38-9: Physicochemical Profile and Baseline Procurement Specifications


Sodium nitroprusside (SNP), chemically disodium pentacyanonitrosylferrate(2-) dihydrate with molecular formula Na₂[Fe(CN)₅NO]·2H₂O, is an inorganic nitrovasodilator that functions as a direct nitric oxide donor through nonenzymatic reduction in circulation [1]. The dihydrate form appears as ruby-red transparent crystals with a density of 1.72 g/cm³, demonstrating high aqueous solubility at 400 g/L (with slow decomposition) and a pH of 5 in 50 g/L aqueous solution at 20°C . USP monographs specify purity requirements of not less than 99.0% of Na₂[Fe(CN)₅NO]·2H₂O, with storage mandated in tight, light-resistant containers at 15–30°C due to pronounced photolability [2]. The compound is commercially available in pharmaceutical secondary standard grades traceable to USP, EP, and BP primary standards, with dedicated production lines supporting stable supply chains .

Sodium Nitroprusside Selection Guide: Why Other Nitrovasodilators Cannot Be Interchanged


In-class nitrovasodilators—including nitroglycerin (NTG), isosorbide dinitrate (ISDN), nicorandil, and emerging agents such as cinaciguat—exhibit fundamentally distinct pharmacological profiles that preclude simple therapeutic substitution. The critical differentiating factors include the oxidation state of nitrogen requiring differential electron reduction for NO release (one-electron for SNP versus three-electron for organic nitrates), the balance of arteriolar versus venous vasodilation, onset kinetics, and most critically, the presence of cyanide liberation unique to SNP [1]. Empirical clinical data demonstrate that nitroglycerin fails to achieve target hypotension in a subset of patients where SNP remains uniformly effective, while nicorandil offers a distinct dual-mechanism profile combining NO donation with potassium channel activation [2][3]. Procurement decisions must therefore be grounded in the specific quantitative performance parameters that define SNP's niche versus each comparator, as documented in the evidence guide below.

Sodium Nitroprusside Procurement: Quantitative Differentiation Evidence Against Comparator Vasodilators


Sodium Nitroprusside Versus Nitroglycerin: Comparative Efficacy in Achieving Deliberate Hypotension During Pediatric Surgery

In a prospective randomized double-blind study of 14 anesthetized children and adolescents undergoing deliberate hypotension, sodium nitroprusside (SNP) demonstrated uniformly successful induction of hypotension in all patients, whereas nitroglycerin (NTG) was ineffective at decreasing mean arterial pressure below 55 mmHg or achieving greater than one-third reduction from baseline even at doses as high as 40 μg/kg/min. The SNP dose required to achieve target hypotension was 6–8 μg/kg/min [1].

Deliberate hypotension Pediatric anesthesia Vasodilator efficacy

Sodium Nitroprusside Versus Nitroglycerin: Systemic Vascular Resistance Reduction and Cardiac Index Impact in Pediatric Hypotensive Anesthesia

In the same double-blind pediatric study, SNP produced significantly greater reduction in systemic vascular resistance compared to NTG (64% vs. 29% reduction; P < 0.01). Furthermore, only SNP significantly increased cardiac index from 2.27 ± 0.35 to 4.44 ± 1.36 L/min/m² (P < 0.003), indicating a balanced effect on both arteriolar resistance and cardiac output [1]. This aligns with the class-level inference that SNP provides balanced arteriolar and venous vasodilation, whereas NTG exhibits preferential venodilation [2].

Systemic vascular resistance Cardiac index Hemodynamic monitoring

Sodium Nitroprusside Versus Nitroglycerin: Time to Target Hypotension in Adult ENT Surgery

In a double-blind randomized study of 60 adults undergoing ear, nose, and throat (ENT) surgeries, sodium nitroprusside achieved the desired target hypotension in significantly shorter time compared to nitroglycerin. Both agents were titrated to maintain mean arterial pressure in the 50–60 mmHg range, with SNP dosed at 0.5–10 μg/kg/min and NTG at 1–10 μg/kg/min [1].

Controlled hypotension ENT surgery Onset kinetics

Sodium Nitroprusside Versus Nitroglycerin and Isosorbide Dinitrate: Arteriolar Versus Venous Selectivity During Cardiopulmonary Bypass

In 40 patients undergoing cardiopulmonary bypass with constant pump flow, bolus administration of sodium nitroprusside 500 μg decreased mean blood pressure significantly more than both nitroglycerin and isosorbide dinitrate compared with placebo. Nitroglycerin 500 μg decreased mean blood pressure only transiently at 1–4 minutes but significantly reduced reservoir blood volume, indicating predominant venodilation. The investigators concluded that SNP functions as a more effective arteriolar vasodilator than NTG and ISDN, while NTG and ISDN are more effective as venodilators during cardiopulmonary bypass [1].

Cardiopulmonary bypass Arteriolar vasodilation Venous capacitance

Sodium Nitroprusside Versus Nicorandil: Differential Hypotension Incidence During Primary PCI for Acute STEMI

In a randomized clinical trial of 120 patients with acute ST-segment elevation myocardial infarction undergoing primary percutaneous coronary intervention, both intracoronary sodium nitroprusside (200 μg) and nicorandil (2 mg) significantly improved TIMI scores, TMPG, and ST-segment resolution (P<0.05) while reducing no-reflow phenomenon incidence. However, the incidence of intraoperative hypotension in the sodium nitroprusside group was significantly greater than in the nicorandil and control groups (P=0.035) [1].

Primary PCI STEMI No-reflow prevention Hypotension risk

Sodium Nitroprusside Versus Nitroglycerin: Success Rate in Deliberate Hypotension During Adult Spine Surgery

In a prospective comparison of three deliberate hypotension techniques in adults undergoing posterior spine fusion (target MAP 60–70 mmHg), sodium nitroprusside was effective in producing target blood pressure in all patients. In contrast, nitroglycerin was ineffective in two patients, and two additional patients required doses exceeding 20 μg/kg/min without achieving target. The study concluded that the use of nitroglycerin was limited by lack of potency [1].

Deliberate hypotension Spine surgery Vasodilator potency

Sodium Nitroprusside Application Scenarios: Evidence-Based Procurement and Research Use Cases


Deliberate Hypotension in Pediatric and Adult Surgery

Procurement of sodium nitroprusside is indicated for surgical protocols requiring reliable controlled hypotension, particularly where alternative agents such as nitroglycerin demonstrate inadequate or inconsistent efficacy. Clinical evidence demonstrates 100% success rate with SNP versus documented nitroglycerin failures in both pediatric populations (NTG ineffective at doses up to 40 μg/kg/min) and adult spine surgery (NTG failures and inadequate responses at >20 μg/kg/min) [1]. The significantly shorter time to target hypotension compared to NTG further supports SNP as the agent of choice for time-sensitive surgical procedures including ENT, neurosurgery, and orthopedic spine operations [2].

Afterload Reduction with Preserved Cardiac Output

Sodium nitroprusside is the preferred nitrovasodilator for clinical scenarios requiring balanced arteriolar and venous vasodilation with preservation or augmentation of cardiac output. Evidence demonstrates 64% reduction in systemic vascular resistance (versus 29% for NTG, P<0.01) accompanied by significant cardiac index increase from 2.27 ± 0.35 to 4.44 ± 1.36 L/min/m² [1]. This hemodynamic profile makes SNP uniquely suited for acute heart failure management, hypertensive emergencies with impaired ventricular function, and postoperative hypertension following cardiac surgery where afterload reduction must not compromise cardiac output [3].

Arteriolar Vasodilation During Cardiopulmonary Bypass

For cardiopulmonary bypass procedures requiring arteriolar vasodilation to control mean arterial pressure, sodium nitroprusside demonstrates superior efficacy compared to nitroglycerin and isosorbide dinitrate. In constant pump flow conditions, SNP 500 μg produces significantly greater mean arterial pressure reduction than NTG or ISDN, while NTG primarily affects venous capacitance [1]. This differential selectivity establishes SNP as the appropriate choice for arterial pressure management during bypass, whereas NTG is reserved for preload reduction. Procurement should reflect this distinct indication separation.

Research Applications: NO Donor Mechanism Studies and Analytical Reference Standards

Sodium nitroprusside serves as a well-characterized nitric oxide donor in basic and translational research, with its one-electron reduction mechanism providing a simpler NO release pathway compared to the three-electron reduction required for organic nitrates [1]. Pharmaceutical secondary standard grades traceable to USP, EP, and BP primary standards are available for analytical method development, quality control, and spectrophotometric applications [2]. The compound's established reduction chemistry by microsomal systems and thiol compounds has been quantitatively characterized via ESR spectroscopy, making it a reference tool for NO signaling and oxidative stress research [3].

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